Regulatory Utility: Designation as a Primary Reference Standard for Sitagliptin Analysis
1-(2,4,5-Trifluorophenyl)propan-2-one is officially designated and supplied as 'Sitagliptin Impurity 60' for analytical method development, validation (AMV), and quality control (QC) applications, including for ANDA submissions [1]. This is a defined, procurement-driven use case absent for its analogs. Its identity as this specific impurity is verified by co-injection and retention time matching in validated HPLC methods [2]. In contrast, 1-(2,4-Difluorophenyl)propan-2-one is a general research intermediate with no such regulatory designation or application .
| Evidence Dimension | Regulatory and Analytical Designation |
|---|---|
| Target Compound Data | Designated as 'Sitagliptin Impurity 60' for QC/AMV/ANDA applications |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)propan-2-one (CAS 274682-91-6): No regulatory impurity designation |
| Quantified Difference | Binary (Designated vs. Not Designated) |
| Conditions | Pharmaceutical industry standards and regulatory guidelines for drug analysis |
Why This Matters
Procurement of the correct designated impurity standard is non-negotiable for regulatory compliance in generic drug development.
- [1] ChemWhat. (n.d.). Sitagliptin Impurity 60 (CAS#: 1305324-02-0). View Source
- [2] Springer Professional. (2024). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. View Source
